molecular formula C17H25NO3 B8009522 Ethyl 3-(N-butyl-2-methylbenzamido)propanoate

Ethyl 3-(N-butyl-2-methylbenzamido)propanoate

Cat. No.: B8009522
M. Wt: 291.4 g/mol
InChI Key: ZJOKVSYZKKGYIJ-UHFFFAOYSA-N
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Description

Ethyl 3-(N-butyl-2-methylbenzamido)propanoate is a synthetic organic compound featuring an ethyl ester backbone linked to a propanoate chain modified with an N-butyl-2-methylbenzamido group. This structure combines ester and amide functionalities, which are common in agrochemicals, pharmaceuticals, and flavor/aroma compounds.

Properties

IUPAC Name

ethyl 3-[butyl-(2-methylbenzoyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-4-6-12-18(13-11-16(19)21-5-2)17(20)15-10-8-7-9-14(15)3/h7-10H,4-6,11-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOKVSYZKKGYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCC(=O)OCC)C(=O)C1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(N-butyl-2-methylbenzamido)propanoate typically involves the esterification of 3-(N-butyl-2-methylbenzamido)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(N-butyl-2-methylbenzamido)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(N-butyl-2-methylbenzamido)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(N-butyl-2-methylbenzamido)propanoate is primarily related to its ability to undergo hydrolysis in biological systems, releasing 3-(N-butyl-2-methylbenzamido)propanoic acid. This acid can interact with various molecular targets, including enzymes and receptors, to exert its effects. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Ethyl 3-(Methylthio)propanoate

Structural Features: Ethyl ester group with a methylthio (-SCH₃) substituent on the propanoate chain. Applications:

  • Aroma Compound : Identified as a key contributor to pineapple aroma, with concentrations of 91.21 µg·kg⁻¹ in pulp and 42.67 µg·kg⁻¹ in core .

Synthesis: Not detailed in the evidence, but similar esters are often synthesized via esterification of carboxylic acids or transesterification.

Ethyl 3-(Isopropylamino)propanoate

Structural Features: Ethyl ester with an isopropylamino (-NHCH(CH₃)₂) group. Applications:

  • Agrochemical Intermediate : Used in synthesizing Benfuracarb, a carbamate insecticide .
  • Purity : Commercial batches achieve ≥99.0% purity, emphasizing its role in high-efficiency industrial processes .

Ethyl-2-(N-(4-(3,5-Dimethylisoxazol-4-yl)benzyl)-4-methoxybenzamido)-propanoate

Structural Features : Ethyl ester with a benzamido group attached to a dimethylisoxazole-substituted benzyl moiety.
Applications :
- Medicinal Chemistry : Intermediate in synthesizing bromodomain inhibitors (epigenetic regulators) .
Synthesis :
1. Reductive amination followed by N-acylation .
2. Suzuki coupling to introduce aromatic substituents (yield: 17%) .

Ethyl 3-[5-(Aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate

Structural Features: Ethyl ester linked to a thiazolidinone ring with an aminomethylene group. Applications:

  • Synthesis: Derived from reactions with aminopyridines or hydrazides, highlighting versatility in functionalization .

Data Table: Comparative Analysis of Ethyl Propanoate Derivatives

Compound Name Molecular Formula Key Functional Groups Applications Concentration/Yield References
Ethyl 3-(methylthio)propanoate C₆H₁₀O₂S -SCH₃, ester Pineapple aroma 91.21 µg·kg⁻¹
Ethyl 3-(isopropylamino)propanoate C₈H₁₇NO₂ -NHCH(CH₃)₂, ester Agrochemical intermediate ≥99.0% purity
Ethyl-2-(N-(4-(3,5-dimethylisoxazol-4-yl)benzyl)-4-methoxybenzamido)-propanoate C₂₄H₂₅N₃O₅ Benzamido, isoxazole, ester Bromodomain inhibitor synthesis 17% yield
Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate C₉H₁₂N₂O₃S₂ Thiazolidinone, ester Antimicrobial agents Not specified

Research Findings and Key Differences

Functional Group Impact: Aroma vs. Bioactivity: Ethyl 3-(methylthio)propanoate’s methylthio group enhances volatility and aroma contribution, whereas benzamido/isoxazole groups in medicinal compounds improve target binding . Agrochemical Utility: The isopropylamino group in Ethyl 3-(isopropylamino)propanoate facilitates carbamate insecticide synthesis via nucleophilic reactivity .

Synthetic Complexity: Bromodomain inhibitor intermediates require multi-step syntheses (e.g., Suzuki coupling), resulting in lower yields (17%) compared to simpler esters like ethyl 3-(methylthio)propanoate .

Concentration in Natural Sources: Ethyl 3-(methylthio)propanoate is naturally abundant in pineapple, whereas other analogs are exclusively synthetic .

Biological Activity

Ethyl 3-(N-butyl-2-methylbenzamido)propanoate is a compound of interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and comparative analysis with similar compounds, supported by relevant research findings and data.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C17H25NO3
  • Molecular Weight: 291.39 g/mol
  • CAS Number: 1908264-41-4

The compound features an ester functional group, which is known to undergo hydrolysis in biological systems, releasing the active moiety, 3-(N-butyl-2-methylbenzamido)propanoic acid. This transformation is crucial for its biological activity.

This compound exhibits its biological effects primarily through hydrolysis. Upon hydrolysis, it releases the active acid form, which can interact with various molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context in which the compound is applied.

Key Mechanisms:

  • Hydrolysis: Converts the ester to its corresponding acid in the presence of water, typically facilitated by enzymes or acidic conditions.
  • Receptor Interaction: The released acid may bind to specific receptors or enzymes, modulating their activity and influencing cellular processes.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity:
    • Studies have explored its potential against various microbial strains, suggesting that it may inhibit growth through mechanisms involving membrane disruption or enzyme inhibition.
  • Anti-inflammatory Properties:
    • The compound has been investigated for its ability to reduce inflammation in cellular models, possibly by inhibiting pro-inflammatory cytokines or pathways.
  • Toxicity Assessment:
    • A notable study assessed developmental and cardiac toxicity using zebrafish embryos, indicating that while some effects were observed, further studies are necessary to fully understand its safety profile .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential.

Compound NameStructural DifferencesBiological Activity
Ethyl 3-(N-butylbenzamido)propanoateLacks methyl group on benzene ringReduced reactivity and activity
Ethyl 3-(N-methyl-2-methylbenzamido)propanoateMethyl group on nitrogen atomAltered chemical properties
Ethyl 3-(N-butyl-4-methylbenzamido)propanoateMethyl group at a different position on the benzene ringPotentially different reactivity

This table highlights how structural variations can influence both chemical reactivity and biological activity, underscoring the importance of molecular design in drug development.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study:
    • A study demonstrated that this compound exhibited significant antimicrobial activity against specific bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
  • Inflammation Model:
    • In vitro studies showed that treatment with this compound reduced levels of inflammatory markers in macrophage cell lines, indicating a promising avenue for further investigation into anti-inflammatory therapies.
  • Developmental Toxicity Assessment:
    • Research involving zebrafish embryos revealed developmental impacts at certain concentrations, prompting recommendations for careful evaluation in future pharmacological applications .

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